molecular formula C7H5ClF3NS5 B611235 8-(Trifluoromethyl)-1,2,3,4,5-benzopentathiepin-6-amine hydrochloride CAS No. 1381769-23-8

8-(Trifluoromethyl)-1,2,3,4,5-benzopentathiepin-6-amine hydrochloride

Cat. No. B611235
CAS RN: 1381769-23-8
M. Wt: 355.8692
InChI Key: PYFSCYSDPQMEGZ-UHFFFAOYSA-N
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Description

The trifluoromethyl group is a functional group that has the formula -CF3 . It is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group . This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .


Synthesis Analysis

Trifluoromethyl-containing compounds can be synthesized from various methods. For example, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Another route to trifluoromethyl aromatics is the reaction of aryl iodides with trifluoromethyl copper .


Molecular Structure Analysis

The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . This makes trifluoromethyl-substituted compounds often strong acids .


Chemical Reactions Analysis

The activation of the C–F bond in organic synthesis is a challenging task . Trifluoromethyl-containing compounds, which have three equivalent C–F bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation .


Physical And Chemical Properties Analysis

Trifluoromethyl-containing compounds often have unique physical and chemical properties. For example, they are often strong acids and have significant electronegativity .

Scientific Research Applications

  • Antidepressant and Anxiolytic Activities : TC-2153 has shown promise as a potential antidepressant. In a study using Danio rerio fish, TC-2153 and fluoxetine both significantly increased the time spent in the upper part of the tank, indicating potential antidepressant effects. This research suggests that TC-2153 could be a valuable candidate for further investigation in the field of antidepressants (Sinyakova et al., 2018).

  • Anticonvulsive and Anxiolytic Properties : A study highlighted the high anticonvulsive and anxiolytic activities of TC-2153, suggesting its potential use in treating anxiety and seizure disorders. It was found that the transformation of the amino group in TC-2153 to the amide group drastically altered its biological activity (Khomenko et al., 2009).

  • Molecular and Supramolecular Structure Analysis : The molecular and supramolecular structures of TC-2153, which exhibits anticonvulsive, analgesic, and anticancer activities, were studied through single crystal X-ray diffraction. This research provides insights into the structural features of TC-2153, which could be crucial for its pharmacological applications (Rybalova et al., 2018).

  • Effects on Hereditary Catalepsy and Gene Expression : TC-2153 has been found to decrease hereditary catalepsy and increase BDNF gene expression in mice, indicating its potential therapeutic application in psychotropic and anticataleptic activities. This study also suggests the involvement of BDNF and gp130 in the molecular mechanism of TC-2153 action (Kulikov et al., 2012).

  • Impact on Serotonin-Related Genes : A study investigating the effects of chronic TC-2153 administration on serotonin-related genes in mice found that it significantly reduced the 5-HT1A receptor and MAOA mRNA levels in the midbrain. This indicates that the brain 5-HT system is involved in the molecular basis of TC-2153 action (Kulikov et al., 2011).

  • Antimicrobial Activity : TC-2153 derivatives demonstrated high antibacterial activity against Staphylococcus aureus and antifungal activity against Candida albicans, suggesting their potential use in developing new antimicrobial agents (Khomenko et al., 2019).

Mechanism of Action

The mechanism of action of trifluoromethyl-containing compounds can vary depending on the specific compound. For example, some drugs containing trifluoromethyl groups work by blocking the reuptake transporter protein, which is located in the presynaptic terminal .

Safety and Hazards

Safety and hazards can vary depending on the specific compound. Some trifluoromethyl-containing compounds can cause skin irritation, serious eye irritation, and may cause respiratory irritation . They should be handled with care and appropriate safety measures should be taken .

Future Directions

Trifluoromethyl-containing compounds have been used in various fields including medicines, electronics, agrochemicals, and catalysis . The introduction of trifluoromethyl groups in drug-like compounds is a well-known practice in medicinal chemistry and is widely used in the treatment of diseases . It is expected that many novel applications of trifluoromethyl-containing compounds will be discovered in the future .

properties

IUPAC Name

8-(trifluoromethyl)-1,2,3,4,5-benzopentathiepin-6-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NS5.ClH/c8-7(9,10)3-1-4(11)6-5(2-3)12-14-16-15-13-6;/h1-2H,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYFSCYSDPQMEGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C2C(=C1N)SSSSS2)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3NS5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(Trifluoromethyl)-1,2,3,4,5-benzopentathiepin-6-amine hydrochloride

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